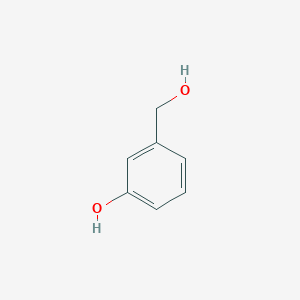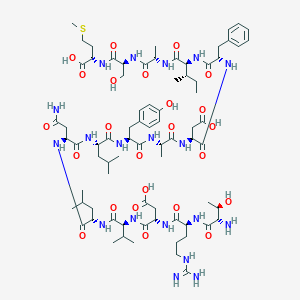
Polyoma peptide antigen MT162-176
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Polyoma peptide antigen MT162-176 is a synthetic peptide that is derived from the middle T antigen of the polyomavirus. It has been extensively studied due to its ability to stimulate immune responses against tumor cells. This peptide has been shown to have potential in cancer immunotherapy, making it a promising candidate for further research.
作用机制
Polyoma peptide antigen MT162-176 stimulates immune responses against tumor cells by binding to major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This leads to the activation of CD8+ T cells, which can then recognize and kill tumor cells that express the antigen.
生化和生理效应
Polyoma peptide antigen MT162-176 has been shown to have several biochemical and physiological effects. It stimulates the production of cytokines, such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are involved in the activation of immune responses. This peptide also enhances the cytotoxic activity of CD8+ T cells, leading to the destruction of tumor cells.
实验室实验的优点和局限性
One of the advantages of using polyoma peptide antigen MT162-176 in lab experiments is its ability to stimulate immune responses against tumor cells. This makes it a valuable tool for studying the mechanisms of cancer immunotherapy. However, one limitation of this peptide is its potential for inducing autoimmune responses, which can lead to adverse effects.
未来方向
There are several future directions for the study of polyoma peptide antigen MT162-176. One area of research is the development of cancer vaccines that incorporate this peptide. Another area of research is the use of this peptide in combination with other immunotherapeutic agents, such as checkpoint inhibitors. Additionally, further studies are needed to investigate the potential of this peptide in the treatment of viral infections.
Conclusion
Polyoma peptide antigen MT162-176 is a promising candidate for cancer immunotherapy. Its ability to stimulate immune responses against tumor cells makes it a valuable tool for the development of cancer vaccines. Further research is needed to fully understand the potential of this peptide in the treatment of cancer and viral infections.
合成方法
The synthesis of polyoma peptide antigen MT162-176 involves solid-phase peptide synthesis. The peptide is synthesized using Fmoc chemistry, which involves the use of Fmoc-protected amino acids. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
科学研究应用
Polyoma peptide antigen MT162-176 has been extensively studied for its potential in cancer immunotherapy. It has been shown to stimulate immune responses against tumor cells, making it a promising candidate for the development of cancer vaccines. This peptide has also been studied for its potential in the treatment of viral infections.
属性
CAS 编号 |
122560-16-1 |
|---|---|
产品名称 |
Polyoma peptide antigen MT162-176 |
分子式 |
C77H121N19O24S |
分子量 |
1729 g/mol |
IUPAC 名称 |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-4-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C77H121N19O24S/c1-13-39(8)61(75(118)84-41(10)63(106)94-55(35-97)72(115)86-47(76(119)120)25-27-121-12)96-70(113)51(30-43-18-15-14-16-19-43)90-69(112)53(33-57(101)102)87-62(105)40(9)83-65(108)50(31-44-21-23-45(99)24-22-44)89-66(109)48(28-36(2)3)88-68(111)52(32-56(78)100)91-67(110)49(29-37(4)5)93-74(117)60(38(6)7)95-71(114)54(34-58(103)104)92-64(107)46(20-17-26-82-77(80)81)85-73(116)59(79)42(11)98/h14-16,18-19,21-24,36-42,46-55,59-61,97-99H,13,17,20,25-35,79H2,1-12H3,(H2,78,100)(H,83,108)(H,84,118)(H,85,116)(H,86,115)(H,87,105)(H,88,111)(H,89,109)(H,90,112)(H,91,110)(H,92,107)(H,93,117)(H,94,106)(H,95,114)(H,96,113)(H,101,102)(H,103,104)(H,119,120)(H4,80,81,82)/t39-,40-,41-,42+,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,59-,60-,61-/m0/s1 |
InChI 键 |
PSMMDIJCYNEULF-CASQCAGJSA-N |
手性 SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)O)N |
SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
规范 SMILES |
CCC(C)C(C(=O)NC(C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)O)N |
其他 CAS 编号 |
122560-16-1 |
序列 |
TRDVLNLYADFIASM |
同义词 |
MT162-176 antigen polyoma peptide antigen MT162-176 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



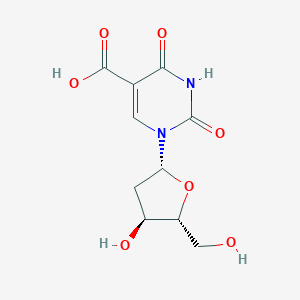
![1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine](/img/structure/B46657.png)
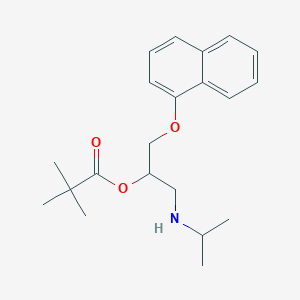
![5-Fluoro-1H-benzo[d]imidazol-6-amine](/img/structure/B46661.png)
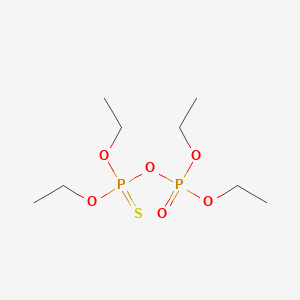
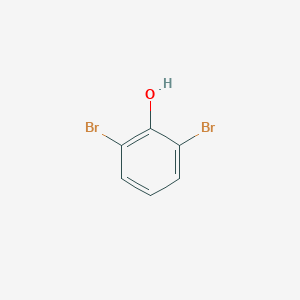
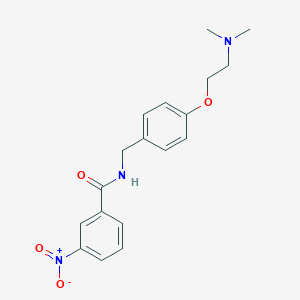
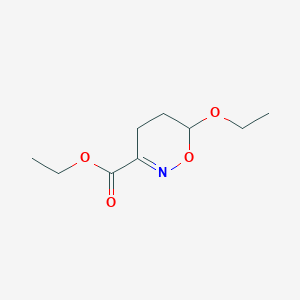
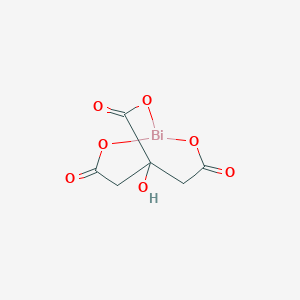
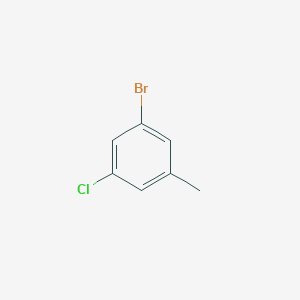
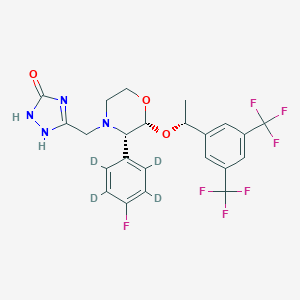
![5-hydroxy-5H-pyrrolo[3,4-b]pyridin-7(6H)-one](/img/structure/B46680.png)
![1,8-Diazabicyclo[5.4.0]undec-7-ene](/img/structure/B46681.png)
